molecular formula C8H7BrN2S B13549935 (7-Bromo-1,2-benzothiazol-3-yl)methanamine

(7-Bromo-1,2-benzothiazol-3-yl)methanamine

Katalognummer: B13549935
Molekulargewicht: 243.13 g/mol
InChI-Schlüssel: BELGWURLDGPUTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(7-Bromo-1,2-benzothiazol-3-yl)methanamine is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of a bromine atom at the 7th position and a methanamine group at the 3rd position makes this compound unique. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (7-Bromo-1,2-benzothiazol-3-yl)methanamine can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with an appropriate brominated aldehyde or ketone under acidic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzothiazole ring .

Another method involves the cyclization of thioamide or carbon dioxide with a brominated aromatic compound. This method is often preferred for its simplicity and high yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity. Microwave irradiation and one-pot multicomponent reactions are also employed to enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

(7-Bromo-1,2-benzothiazol-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(7-Bromo-1,2-benzothiazol-3-yl)methanamine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of (7-Bromo-1,2-benzothiazol-3-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival . The compound’s ability to form stable complexes with these enzymes disrupts their normal function, leading to antimicrobial effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(7-Bromo-1,2-benzothiazol-3-yl)methanamine is unique due to the presence of both a bromine atom and a methanamine group, which enhance its reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C8H7BrN2S

Molekulargewicht

243.13 g/mol

IUPAC-Name

(7-bromo-1,2-benzothiazol-3-yl)methanamine

InChI

InChI=1S/C8H7BrN2S/c9-6-3-1-2-5-7(4-10)11-12-8(5)6/h1-3H,4,10H2

InChI-Schlüssel

BELGWURLDGPUTD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)Br)SN=C2CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.